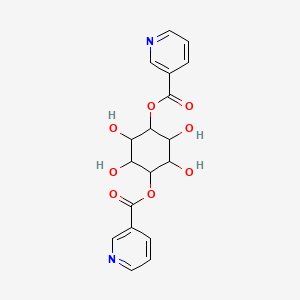
2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate
描述
2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate (THCD) is a chemical compound that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. THCD is a derivative of nicotinic acid and has been shown to possess a wide range of biological and physiological effects.
科学研究应用
2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate has been shown to possess antioxidant, anti-inflammatory, and anti-tumor properties. It has also been shown to have a protective effect on the liver and to improve glucose metabolism in diabetic rats. In agriculture, 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate has been shown to increase the yield and quality of crops and to enhance the resistance of plants to various stresses. In industry, 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate has been used as a stabilizer for plastics and as a raw material for the synthesis of various organic compounds.
作用机制
The mechanism of action of 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate has also been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis.
Biochemical and physiological effects:
2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its protective effects on the liver and its anti-tumor properties. 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate has also been shown to improve glucose metabolism in diabetic rats, which may have implications for the treatment of diabetes. In addition, 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate has been shown to increase the yield and quality of crops and to enhance the resistance of plants to various stresses.
实验室实验的优点和局限性
One of the advantages of using 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate in lab experiments is its wide range of biological and physiological effects, which make it a versatile compound for studying various cellular processes. Another advantage is its stability and ease of synthesis, which make it a readily available compound for researchers. However, one of the limitations of using 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate in lab experiments is its potential toxicity, which may limit its use in certain applications. In addition, the complex synthesis process of 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate may make it difficult to obtain large quantities of the compound for use in experiments.
未来方向
There are many future directions for research on 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate. One direction is to further elucidate the mechanism of action of 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate and to identify the specific signaling pathways and genes involved in its biological and physiological effects. Another direction is to explore the potential applications of 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate in the treatment of various diseases, including cancer, diabetes, and liver disease. In addition, further research is needed to explore the potential applications of 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate in agriculture and industry, and to identify new compounds derived from 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate that may possess even more potent biological and physiological effects.
Conclusion:
In conclusion, 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate (2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate) is a chemical compound that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate possesses a wide range of biological and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor properties. Although the mechanism of action of 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate is not fully understood, it is believed to involve the modulation of various signaling pathways in cells. 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate has many advantages for use in lab experiments, but also has potential limitations due to its toxicity and complex synthesis process. There are many future directions for research on 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate, including further elucidation of its mechanism of action, exploration of its potential applications in the treatment of various diseases, and identification of new compounds derived from 2,3,5,6-tetrahydroxy-1,4-cyclohexanediyl dinicotinate with even more potent biological and physiological effects.
属性
IUPAC Name |
[2,3,5,6-tetrahydroxy-4-(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O8/c21-11-13(23)16(28-18(26)10-4-2-6-20-8-10)14(24)12(22)15(11)27-17(25)9-3-1-5-19-7-9/h1-8,11-16,21-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZNDBZLAYJFKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2O)O)OC(=O)C3=CN=CC=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,3,5,6-Tetrahydroxy-4-(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



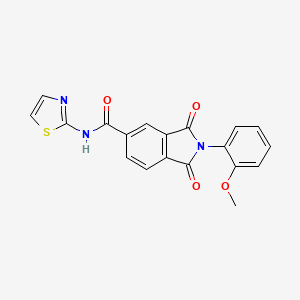
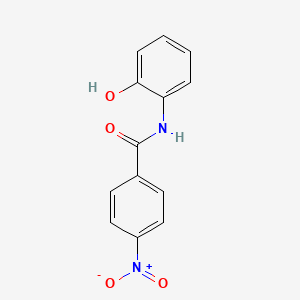

![3-{4-[(acetylamino)sulfonyl]butyl}-5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazol-3-ium bromide](/img/structure/B3831366.png)
![2-{2-[acetyl(phenyl)amino]vinyl}-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B3831379.png)
![3-[5-(1,3-benzothiazol-2-yl)-2-methyl-1-phenyl-1H-3,1-benzimidazol-3-ium-3-yl]-1-propanesulfonate](/img/structure/B3831385.png)
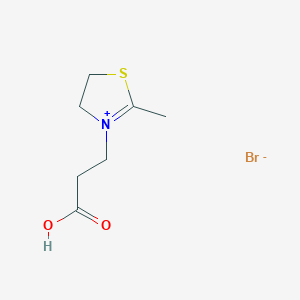

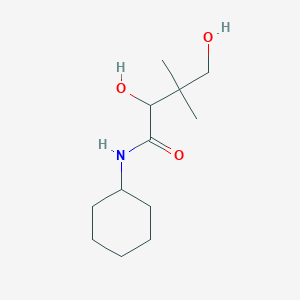

![5'-hydroxy-5-methyl-4H-spiro[1,3-thiazolidine-2,2'-tricyclo[3.3.1.1~3,7~]decan]-4-one](/img/structure/B3831419.png)
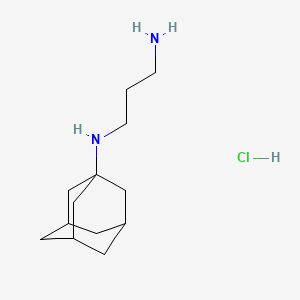

![4,6-dimethyl-2-oxo-1-[(3-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B3831440.png)